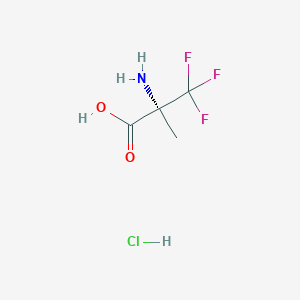
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains a trifluoromethyl group, which is known for its significant impact on the biological activity and stability of molecules. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into the amino acid backbone. One common method is the alkylation of glycine equivalents with trifluoromethyl-containing electrophiles. This can be achieved through the use of diazo compounds, ylides, or carbene intermediates . The reaction conditions often involve the use of strong bases and solvents such as methanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can optimize the reaction conditions and improve the yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions can include a variety of fluorinated derivatives, which may have different biological activities and properties compared to the parent compound.
科学研究应用
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used to study the effects of fluorination on amino acids and proteins, providing insights into protein folding, stability, and interactions.
Medicine: Fluorinated amino acids like this one are explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: The compound’s unique properties make it useful in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing hydrophobic interactions and improving metabolic stability. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other fluorinated amino acids such as:
- (2R)-2-amino-3,3,3-trifluoropropanoic acid
- (2R)-2-amino-2,2-difluoro-3-methylpropanoic acid
- (2R)-2-amino-3,3,3-trifluoro-2-hydroxypropanoic acid
Uniqueness
What sets (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride apart is its specific combination of the trifluoromethyl group and the amino acid backbone, which imparts unique properties such as enhanced lipophilicity and metabolic stability. These characteristics make it a valuable compound for various research and industrial applications.
属性
分子式 |
C4H7ClF3NO2 |
|---|---|
分子量 |
193.55 g/mol |
IUPAC 名称 |
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H6F3NO2.ClH/c1-3(8,2(9)10)4(5,6)7;/h8H2,1H3,(H,9,10);1H/t3-;/m1./s1 |
InChI 键 |
OAWUZNVJBGNGEH-AENDTGMFSA-N |
手性 SMILES |
C[C@@](C(=O)O)(C(F)(F)F)N.Cl |
规范 SMILES |
CC(C(=O)O)(C(F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}ethan-1-onehydrochloride](/img/structure/B13563105.png)
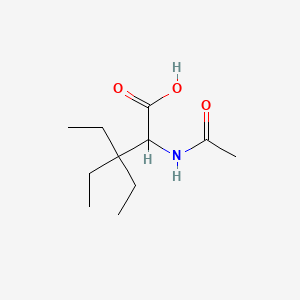

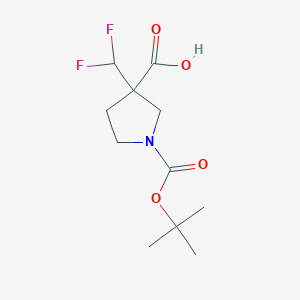

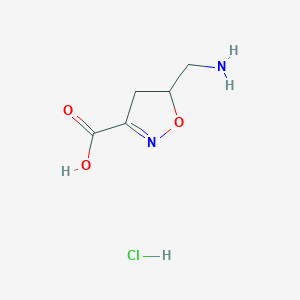

![tert-Butyl 7-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13563149.png)
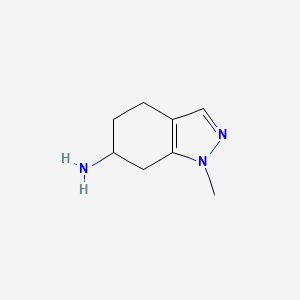
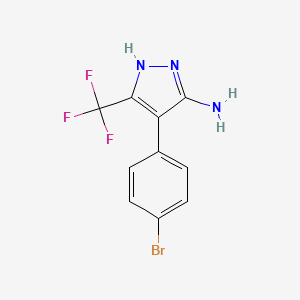
![Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxypiperidine-1-carboxylate](/img/structure/B13563177.png)
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B13563190.png)
![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)

